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Abstract

This technical guide provides a comprehensive analysis of 2-(4-
Methoxyphenyl)cyclopropane-1-carboxylic acid, with a primary focus on the determination
and verification of its molecular weight. Beyond a simple statement of this fundamental
property, we delve into the theoretical calculations, experimental methodologies for
confirmation, and the broader context of its synthesis and analytical characterization. This
document is intended to serve as a practical resource for researchers engaged in the
synthesis, analysis, or application of this and related small molecules, grounding all protocols
and claims in established scientific principles.

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a small organic molecule featuring a
cyclopropane ring, a carboxylic acid group, and a methoxyphenyl substituent. The rigid
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cyclopropane scaffold is a key structural motif in numerous biologically active compounds,
imparting unique conformational constraints that can be exploited in drug design.[1] The
methoxyphenyl group is also prevalent in medicinal chemistry, often contributing to favorable
pharmacokinetic and pharmacodynamic properties.[2]

The precise molecular weight of a compound is a critical parameter that underpins all
guantitative aspects of its study, from reaction stoichiometry to dosage calculations in
preclinical studies. This guide will therefore provide a detailed exploration of the molecular
weight of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, moving from its theoretical
basis to its empirical verification.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties.
These data points are essential for laboratory handling, analytical method development, and
interpretation of experimental results.

Property Value Source

Molecular Formula C11H1203 [3114]

Molecular Weight 192.21 g/mol [3114]
2-(4-

IUPAC Name methoxyphenyl)cyclopropane- [3]

1-carboxylic acid

CAS Number 92016-94-9 [31[4]

Appearance White to off-white solid [4]

Molecular Structure

The structural arrangement of the atoms dictates the molecule's chemical behavior and
biological activity.

Caption: 2D structure of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/296824049_Cyclopropane_Derivatives_and_their_Diverse_Biological_Activities
https://www.researchgate.net/figure/Some-biological-active-compounds-including-methoxyphenyl-moieties_fig1_356916774
https://www.benchchem.com/product/b1601466?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12461954
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12640447.htm
https://pubchem.ncbi.nlm.nih.gov/compound/12461954
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12640447.htm
https://pubchem.ncbi.nlm.nih.gov/compound/12461954
https://pubchem.ncbi.nlm.nih.gov/compound/12461954
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12640447.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12640447.htm
https://www.benchchem.com/product/b1601466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C11H1203) and the atomic weights
of its constituent elements. This theoretical value serves as the benchmark for experimental
verification.

e Carbon (C): 11 atoms x 12.011 u =132.121 u

e Hydrogen (H): 12 atoms x 1.008 u = 12.096 u

e Oxygen (O): 3 atoms x 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 12.096 + 47.997 = 192.214 g/mol

This calculated value is in excellent agreement with the published molecular weight of 192.21
g/mol .[3][4]

Experimental Verification of Molecular Weight via
Mass Spectrometry

While theoretical calculation is fundamental, empirical evidence is required for absolute
confirmation, particularly for verifying the identity and purity of a synthesized compound. High-
resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a typical workflow for confirming the molecular weight of 2-(4-
Methoxyphenyl)cyclopropane-1-carboxylic acid using Electrospray lonization-Mass
Spectrometry (ESI-MS).

e Sample Preparation:
o Accurately weigh approximately 1 mg of the compound.

o Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL
stock solution.
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o Perform a serial dilution to a final concentration of 1-10 pg/mL in a solvent compatible with
the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier
is crucial for promoting protonation in positive ion mode.

¢ Instrumentation and Analysis:
o Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
o Infuse the sample directly or inject it via a liquid chromatography system.

o Acquire data in both positive and negative ion modes to observe the protonated molecule
[M+H]* and the deprotonated molecule [M-H]~-, respectively.

o Data Interpretation:

o Positive lon Mode: Expect to observe a prominent ion peak at a mass-to-charge ratio
(m/z) of 193.0859, corresponding to the protonated molecule ([C11H1203 + H]*).

o Negative lon Mode: Expect to observe a prominent ion peak at an m/z of 191.0710,
corresponding to the deprotonated molecule ([C11H120s3 - H]7).

o The high-resolution measurement allows for the confirmation of the elemental
composition, providing an unambiguous identification of the compound.

Workflow for Molecular Weight Verification
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Data Interpretation
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Click to download full resolution via product page
Caption: A plausible synthetic route for the target compound.
Beyond mass spectrometry, a full characterization of the synthesized compound would involve:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to elucidate the precise
connectivity and stereochemistry of the molecule.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the
carboxylic acid O-H and C=0 stretches.

» High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
[5]

Biological Context and Potential Applications

While the specific biological activities of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic
acid are not extensively documented in publicly available literature, the structural motifs
present suggest several areas of potential interest for drug discovery and development:

» Enzyme Inhibition: The cyclopropane ring can act as a rigid scaffold to position functional
groups for optimal interaction with enzyme active sites. [1]* Antioxidant and Anticancer
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Properties: Many compounds containing methoxyphenyl groups have demonstrated
significant antioxidant and anticancer activities. [6][7][8]* Neurological Applications:
Cyclopropane-containing amino acids have been investigated as ligands for receptors in the
central nervous system. [1] The synthesis and study of this molecule could therefore be a
valuable step in the exploration of new therapeutic agents.

Conclusion

The molecular weight of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a
fundamental constant, theoretically calculated to be 192.21 g/mol based on its molecular
formula of C11H120s. This value is readily and definitively confirmed using high-resolution mass
spectrometry, a critical step in ensuring the identity and purity of the compound in any research
or development setting. A comprehensive analytical characterization, including NMR and IR
spectroscopy, is essential for complete structural elucidation. The structural features of this
molecule suggest its potential utility in various areas of medicinal chemistry, warranting further
investigation.

References
PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H1203.

e Di Girolamo, F., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and
its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.

o SIELC Technologies. Cyclopropane carboxylic acid. [Link]

o Wikipedia. Cyclopropane carboxylic acid. [Link]

e The Good Scents Company. cyclopropane carboxylic acid. [Link]

o ResearchGate. Some biological active compounds including methoxyphenyl moieties. [Link]

e ACS Publications.

o MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-
Methoxyphenyl)amino]propanehydrazide. [Link]

 Invivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
[Link]

o Chemspace. (1R,2S)-2-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid. [Link]

o ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

e PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-
Methoxyphenyl)amino]propane-hydrazide. [Link]

e PubChem. 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H1203.

o Wikidata. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

e PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H1203.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.mdpi.com/1420-3049/25/13/2980
https://pubmed.ncbi.nlm.nih.gov/17436566/
https://pubmed.ncbi.nlm.nih.gov/32610506/
https://www.researchgate.net/publication/296824049_Cyclopropane_Derivatives_and_their_Diverse_Biological_Activities
https://www.benchchem.com/product/b1601466?utm_src=pdf-body
https://www.benchchem.com/product/b1601466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o SIELC Technologies. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
» Bioactive Compounds in Health and Disease.
* YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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